molecular formula C15H12N2 B2503737 (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile CAS No. 131003-89-9

(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile

Cat. No.: B2503737
CAS No.: 131003-89-9
M. Wt: 220.275
InChI Key: MLVRCPFAKYXOQN-RMKNXTFCSA-N
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Description

(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile is an organic compound characterized by the presence of a cyclopropyl group, a phenyl group, and a malononitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile typically involves the condensation of cyclopropyl ketones with phenylacetonitrile derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The phenyl and cyclopropyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(1-cyclopropyl-3-phenylallylidene)malononitrile: shares structural similarities with other malononitrile derivatives and cyclopropyl-containing compounds.

    Phenylacetonitrile: A simpler analog that lacks the cyclopropyl group.

    Cyclopropyl ketones: Compounds that contain the cyclopropyl moiety but differ in other structural aspects.

Uniqueness

The unique combination of the cyclopropyl, phenyl, and malononitrile groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-[(E)-1-cyclopropyl-3-phenylprop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-10-14(11-17)15(13-7-8-13)9-6-12-4-2-1-3-5-12/h1-6,9,13H,7-8H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVRCPFAKYXOQN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=C(C#N)C#N)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C(=C(C#N)C#N)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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